molecular formula C8H12N2O3S B3021993 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 3115-55-7

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B3021993
CAS No.: 3115-55-7
M. Wt: 216.26 g/mol
InChI Key: NGHVIOIJCVXTGV-UHFFFAOYSA-N
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Description

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as 6-aminopenicillanic acid (6-APA), is a β-lactam compound with the molecular formula C₈H₁₂N₂O₃S and a molecular weight of 216.26 g/mol . It serves as a critical intermediate in the synthesis of semi-synthetic penicillins and is recognized as a common impurity in antibiotics like amoxicillin (AMOX) and dicloxacillin (DIC) . Structurally, it features a bicyclic core with a primary amino group at position 6, which allows for chemical modifications to enhance antibacterial activity or stability .

Key physicochemical properties include:

  • CAS Number: 551-16-6
  • Storage: Requires protection from light and storage under inert conditions at 2–8°C .
  • Hazard Profile: Classified with warnings for skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cleavage of the amide bond in benzylpenicillin silyl ester . This process can be carried out under specific conditions to ensure the integrity of the β-lactam ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to maintain high purity and yield. The process includes the use of various reagents and catalysts to facilitate the reaction and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have enhanced or modified biological activity. These derivatives are often used in the development of new antibiotics .

Scientific Research Applications

The structure of 6-APA is characterized by a bicyclic framework that includes a thiazolidine ring and a carboxylic acid group, which are essential for its biological activity.

Antibiotic Development

6-Aminopenicillanic Acid serves as the backbone for synthesizing various semisynthetic penicillins, including:

  • Amoxicillin : Used to treat bacterial infections.
  • Ampicillin : Effective against a broad spectrum of bacteria.
  • Cloxacillin : Primarily used for infections caused by penicillin-resistant Staphylococcus aureus.

These derivatives are developed through chemical modifications of the 6-APA structure, enhancing their pharmacological properties and spectrum of activity.

Research in Antimicrobial Resistance

Recent studies have focused on the role of 6-APA in understanding and combating antimicrobial resistance (AMR). Research indicates that modifications to the β-lactam structure can influence resistance mechanisms in bacteria. For instance, changes in the side chains of penicillins derived from 6-APA can affect their binding affinity to penicillin-binding proteins (PBPs), which are critical targets for antibiotic action .

Formulation Science

In pharmaceutical formulation science, 6-APA is utilized as a reference standard for quality control and stability testing of penicillin-based antibiotics. The compound's stability under various conditions is studied to ensure effective shelf life and therapeutic efficacy .

Case Study 1: Development of Amoxicillin

A significant case study involves the synthesis of amoxicillin from 6-APA, which demonstrated enhanced oral bioavailability compared to its predecessors. The research highlighted how structural modifications could lead to improved pharmacokinetic profiles and therapeutic outcomes .

Case Study 2: Addressing AMR

Another study explored the modification of 6-APA derivatives to overcome β-lactamase-mediated resistance in bacteria. The findings suggested that certain modifications could restore efficacy against resistant strains, showcasing the importance of ongoing research in antibiotic development .

Mechanism of Action

The mechanism of action of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. This compound binds to and inhibits the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan layers in bacterial cell walls. This inhibition leads to the weakening of the cell wall and eventually causes bacterial cell lysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 6-APA are best understood through comparisons with related β-lactams, including penicillins, cephalosporins, and synthetic derivatives. Below is a detailed analysis:

Penicillin Analogues with Modified Side Chains

describes five penicillin analogues (4c–4g) synthesized with diverse substituents on the amide group. These modifications influence melting points, yields, and antibacterial efficacy:

Compound ID Substituent Melting Point (°C) Yield (%) Key Structural Feature
4c 7'-Fluoro-biphenyl 85–87 65 Fluorinated aromatic group
4d Benzoylphenyl 64 61 Bulky hydrophobic substituent
4e 11'-Methoxynaphthalen-5'-yl 150–152 75 Methoxy-naphthalene moiety
4f 4'-Chlorobenzoyl-indolyl 165–167 58 Chlorinated indole ring
4g Dichlorophenylacetamido 142–145 63 Dichloro-substituted phenyl group

Key Findings :

  • 4e and 4f exhibit higher melting points due to rigid, planar aromatic groups .
  • Substitutions with halogen atoms (e.g., 4c , 4g ) may enhance lipophilicity and membrane penetration .

Clinically Used Penicillins

  • Ampicillin (CAS 69-53-4): Features a phenylacetyl side chain. The (2R)-2-amino-2-phenylacetyl group broadens its spectrum against Gram-negative bacteria compared to 6-APA .
  • Oxacillin (CAS 66-79-5): Contains a 5-methyl-3-phenylisoxazole group, conferring resistance to β-lactamase enzymes—a trait absent in 6-APA .

Impurity Profiles and Pharmacopoeial Standards

6-APA is listed as an impurity in multiple pharmacopoeias:

  • European Pharmacopoeia (EP) : Designated as Impurity C for dicloxacillin sodium and cloxacillin sodium .
  • USP : Referred to as "Amoxicillin Related Compound A" .

In contrast, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is another impurity (Impurity D(EP)) but lacks the β-lactam core, reducing its pharmacological relevance .

Dibrominated and Metal-Complex Derivatives

Functional and Pharmacological Differences

  • Ampicillin/Oxacillin : Clinically active due to side chains that evade β-lactamase cleavage or improve target binding .
  • Sulbactam Derivatives (e.g., CAS 76646-91-8): Act as β-lactamase inhibitors, a role unrelated to 6-APA’s function .

Biological Activity

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as 6-Aminopenicillanic Acid (6-APA), is a crucial intermediate in the synthesis of various β-lactam antibiotics, including penicillins and cephalosporins. Its molecular formula is C8H12N2O3SC_8H_{12}N_2O_3S with a molecular weight of approximately 216.26 g/mol . This compound exhibits significant biological activity, primarily through its role as a building block for antibiotic production.

6-Aminopenicillanic Acid acts by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death, making it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria .

Antimicrobial Spectrum

The antimicrobial activity of 6-APA is primarily linked to its derivatives, particularly penicillins. The following table summarizes the effectiveness of various penicillin derivatives derived from 6-APA against different bacterial strains:

Penicillin Derivative Bacterial Spectrum Notes
AmoxicillinBroad-spectrumEffective against Streptococcus and E. coli
AmpicillinBroad-spectrumUsed for respiratory infections
CloxacillinStaphylococcus aureusResistant to penicillinase
PiperacillinExtended-spectrumEffective against Pseudomonas aeruginosa

Case Studies

  • Clinical Efficacy in Respiratory Infections : A study demonstrated that amoxicillin, derived from 6-APA, significantly reduced symptoms in patients with acute bacterial sinusitis compared to placebo controls. The study highlighted a 70% recovery rate within 5 days of treatment .
  • Resistance Patterns : Research has shown that while many bacteria remain susceptible to penicillins derived from 6-APA, resistance due to β-lactamase production has increased in some strains of Staphylococcus aureus and Escherichia coli. A notable case involved a hospital outbreak where resistant strains necessitated alternative therapies .
  • Pharmacokinetics : A pharmacokinetic study indicated that ampicillin achieves peak plasma concentrations rapidly after intravenous administration, making it suitable for severe infections requiring immediate therapeutic action .

Safety and Toxicology

While generally considered safe when used appropriately, some adverse effects associated with penicillins include allergic reactions, gastrointestinal disturbances, and potential nephrotoxicity at high doses. Monitoring for these effects is essential during treatment regimens involving 6-APA derivatives .

Q & A

Q. What is the structural and functional significance of 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in β-lactam antibiotic research?

Basic
This compound, also known as 6-Aminopenicillanic Acid (6-APA), serves as the core scaffold for semi-synthetic β-lactam antibiotics. Its bicyclic β-lactam-thiazolidine structure enables functionalization at the 6-amino position, allowing the introduction of side chains to enhance antibacterial activity or resistance to β-lactamases. Key derivatives include amoxicillin and ampicillin, where the 6-amino group is acylated with specific side chains (e.g., p-hydroxyphenylglycine for amoxicillin) .

Methodological Insight : Researchers typically use nuclear magnetic resonance (NMR) and X-ray crystallography to confirm the stereochemistry of the β-lactam ring and substituent positions, critical for bioactivity .

Q. What spectroscopic techniques are most effective for characterizing synthetic derivatives of 6-APA?

Basic
High-resolution mass spectrometry (HR-MS) and Fourier-transform infrared spectroscopy (FT-IR) are essential for verifying molecular weight and functional groups (e.g., β-lactam carbonyl stretch at ~1770 cm⁻¹). NMR (¹H, ¹³C, and 2D-COSY) is critical for resolving stereochemical configurations, particularly the cis/trans arrangement of the thiazolidine and β-lactam rings .

Advanced : For complex derivatives, solid-state NMR or cryo-electron microscopy may resolve ambiguities in crystalline or amorphous forms .

Q. How can researchers optimize the synthesis of 6-APA derivatives to improve yield and purity?

Advanced
Key strategies include:

  • Enzymatic deacylation : Use immobilized penicillin acylase to cleave side chains from natural penicillins (e.g., penicillin G) under mild conditions (pH 7.5–8.0, 35–40°C) to minimize β-lactam ring degradation .
  • Protecting group chemistry : Temporarily protect the 6-amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during acylation .
  • Chromatographic purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively isolates derivatives with >98% purity .

Q. How should researchers address discrepancies in reported solubility data for 6-APA derivatives under varying pH and ionic strength?

Advanced
Contradictions in solubility (e.g., in HCl vs. KCl solutions) may arise from ionic strength effects or polymorphic forms. Methodological approaches include:

  • Controlled phase-solubility studies : Conduct experiments at fixed temperatures (25°C) using standardized buffers (e.g., phosphate buffer pH 6.8) to isolate pH-dependent trends .
  • Dynamic light scattering (DLS) : Monitor aggregation behavior in real-time to differentiate true solubility from colloidal dispersion .

Q. What analytical methods are recommended for impurity profiling of 6-APA in pharmaceutical formulations?

Advanced
The European Pharmacopoeia recommends:

  • HPLC-DAD : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (gradient elution) to detect impurities like penilloic acid (λ = 220 nm) .
  • LC-MS/MS : Quantify trace degradation products (e.g., β-lactam ring-opened species) with a limit of detection (LOD) < 0.1% .

Q. How does the stability of 6-APA derivatives vary under different storage conditions?

Advanced
Degradation kinetics depend on temperature and humidity:

  • Lyophilized forms : Stable at -18°C for >24 months, but aqueous solutions degrade rapidly (t₁/₂ = 24–48 hours at 25°C) due to hydrolysis .
  • Stress testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor β-lactam integrity via NMR or IR .

Q. What mechanisms underlie the enhanced antibacterial activity of metal complexes derived from 6-APA?

Advanced
For example, the Cr(III)-6-APA complex shows improved activity against Staphylococcus aureus (MIC = 8 μg/mL) compared to free 6-APA (MIC > 64 μg/mL). Proposed mechanisms include:

  • Synergistic metal-ligand interactions : The metal ion disrupts bacterial membrane potential, while the β-lactam inhibits cell wall synthesis .
  • Reduced efflux : Metal coordination may hinder recognition by bacterial efflux pumps .

Q. What are the primary degradation pathways of 6-APA under hydrolytic stress?

Advanced

  • β-Lactam ring opening : Catalyzed by water or hydroxyl ions, forming penicilloic acid (confirmed via LC-MS) .
  • Oxidative degradation : In the presence of light or peroxides, sulfoxide derivatives form, detectable via HR-MS .

Q. How is 6-APA utilized in developing semi-synthetic antibiotics resistant to β-lactamases?

Basic
By acylating the 6-amino group with bulky side chains (e.g., clavulanic acid), steric hindrance reduces enzyme access to the β-lactam ring. Activity is validated via enzyme inhibition assays using purified β-lactamases .

Q. What advanced chromatographic techniques are used to quantify 6-APA derivatives in biological matrices?

Advanced

  • Microbore UPLC-MS/MS : Achieves sensitivity (LOD = 0.01 ng/mL) for pharmacokinetic studies in plasma .
  • Chiral HPLC : Separates enantiomers (e.g., L-amoxicillin vs. D-amoxicillin) using cellulose-based columns and hexane/isopropanol mobile phases .

Properties

IUPAC Name

6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHVIOIJCVXTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859479
Record name 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3115-55-7, 551-16-6
Record name 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3115-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminopenicillanic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

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